molecular formula C14H14N2O B7505320 N-[1-(pyridin-2-yl)ethyl]benzamide

N-[1-(pyridin-2-yl)ethyl]benzamide

Cat. No.: B7505320
M. Wt: 226.27 g/mol
InChI Key: ORQVRJRSJJITNK-UHFFFAOYSA-N
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Description

N-[1-(pyridin-2-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C14H14N2O and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[1-(pyridin-2-yl)ethyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(pyridin-2-yl)ethyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(1-pyridin-2-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-11(13-9-5-6-10-15-13)16-14(17)12-7-3-2-4-8-12/h2-11H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQVRJRSJJITNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Crystal Structure Analysis of N-[1-(pyridin-2-yl)ethyl]benzamide Complexes: A Technical Guide to Coordination Geometry and Supramolecular Assembly

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of coordination complexes relies heavily on the conformational dynamics and coordinating capabilities of the chosen organic ligands. N-[1-(pyridin-2-yl)ethyl]benzamide (NPEB) represents a highly versatile bidentate ligand framework. Characterized by a benzamide moiety attached to a pyridine ring via an ethyl linkage, NPEB serves as a critical structural motif in pharmaceutical development and materials science[1].

This technical whitepaper provides an in-depth analysis of the crystal structure and coordination chemistry of NPEB and its transition metal complexes. By detailing self-validating experimental workflows, Single-Crystal X-ray Diffraction (SCXRD) methodologies, and the causality behind supramolecular assembly, this guide establishes a rigorous foundation for researchers engineering novel bioactive compounds or functional materials.

Ligand Architecture and Conformational Dynamics

The empirical formula of NPEB is C₁₄H₁₄N₂O. The uniqueness of NPEB lies in its specific ethyl linkage to the pyridine ring, which introduces a degree of rotational flexibility not found in rigid, directly linked pyridine-benzamide analogs[1].

In the crystalline state, the conformation of NPEB is governed by the need to minimize steric hindrance between the aromatic rings. The planar amide unit typically exhibits a significant dihedral twist relative to the phenyl and pyridinyl moieties[2]. This pre-organization is crucial because the electron-withdrawing character of the aromatic rings enhances the ability of the amide group to participate in highly directional non-covalent interactions, such as hydrogen bonding and halogen bonding (in halogenated derivatives)[2].

Experimental Workflows: Synthesis and Crystallization

To isolate diffraction-quality single crystals of NPEB-metal complexes (e.g., Copper(II) or Zinc(II)), researchers must carefully control the thermodynamics of nucleation. The following protocol outlines a self-validating system for the synthesis of an octahedral [Cu(NPEB)₂(ClO₄)₂] complex.

Protocol 1: Synthesis and Crystallization of [Cu(NPEB)₂(ClO₄)₂]
  • Ligand Solvation: Dissolve 2.0 mmol of NPEB in 15 mL of absolute ethanol.

    • Causality: Ethanol is selected because it ensures complete solvation of the organic ligand while remaining fully miscible with the aqueous metal solution, preventing premature biphasic separation[3].

  • Metal Salt Addition: Dropwise add 1.0 mmol of Cu(ClO₄)₂·6H₂O dissolved in 10 mL of deionized water to the ligand solution under continuous stirring.

    • Causality: Dropwise addition prevents localized high-concentration gradients that typically lead to immediate, amorphous kinetic precipitation rather than controlled thermodynamic coordination.

  • Coordination Reaction: Heat the mixture to reflux (approx. 80°C) for 2 hours.

    • Causality: Refluxing provides the necessary thermal energy to overcome the activation barrier for the displacement of solvent/water molecules by the NPEB ligand within the copper coordination sphere[3].

  • Filtration: Filter the hot solution through a fine glass frit.

    • Causality: Removes unreacted starting materials and insoluble microscopic impurities that could act as heterogeneous nucleation sites, which would otherwise induce the growth of microcrystalline powder.

  • Crystallization: Allow the filtrate to stand at room temperature (20–25°C) in a partially covered vial for 7 to 14 days.

    • Causality: Slow evaporation of the ethanol/water azeotrope gently pushes the system into the metastable zone. This low degree of supersaturation favors the growth of fewer, larger, diffraction-quality single crystals over rapid powder formation[4].

Workflow Ligand Ligand Solvation (NPEB in EtOH) Metal Metal Salt Addition (Cu(ClO4)2 in H2O) Ligand->Metal Coordination Coordination Reaction (Reflux, 2h, 80°C) Metal->Coordination Crystallization Slow Evaporation (Room Temp, 7-14 days) Coordination->Crystallization SCXRD SCXRD Data Collection (Mo Kα, λ=0.71073 Å) Crystallization->SCXRD Refinement Structure Refinement (SHELXL / OLEX2) SCXRD->Refinement

Caption: Experimental workflow for the synthesis and SCXRD analysis of NPEB metal complexes.

Single-Crystal X-ray Diffraction (SCXRD) Methodology

Accurate determination of atomic coordinates requires stringent SCXRD protocols.

Protocol 2: SCXRD Data Collection and Refinement
  • Crystal Mounting: Select a pristine single crystal (e.g., 0.3 × 0.2 × 0.2 mm) under a polarized light microscope. Mount it on a glass fiber or MiTeGen loop using perfluoropolyether oil.

    • Causality: The inert oil protects the crystal from solvent loss and oxidation. When flash-cooled in the cryostream, the oil solidifies, providing a rigid, amorphous mount that does not diffract X-rays.

  • Data Collection: Collect diffraction data using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) at 296 K (or preferably 100 K).

    • Causality: Mo Kα radiation provides the necessary penetration depth for transition metal complexes, significantly minimizing absorption errors compared to longer-wavelength Cu Kα radiation[3].

  • Data Reduction: Process the raw frames using software such as APEX-II, applying multi-scan absorption corrections.

    • Causality: Multi-scan correction mathematically compensates for the varying path lengths of X-rays traveling through a non-spherical crystal, ensuring accurate structure factor amplitudes.

  • Structure Solution: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

    • Causality: Refining on F² utilizes all collected data (including weak or negative reflections), providing statistically superior atomic coordinates and anisotropic displacement parameters.

Structural Analysis and Coordination Geometry

In transition metal complexes, NPEB typically acts as an N,O-bidentate ligand. In a representative Copper(II) complex, the copper ion adopts a distorted octahedral coordination geometry (O₄N₂)[3].

The equatorial plane is formed by two oxygen atoms from the amido groups and two nitrogen atoms from the pyridine rings. The axial vertices are occupied by two oxygen atoms from the weakly coordinating perchlorate anions[3]. Because Cu(II) is a d⁹ transition metal, the complex undergoes a pronounced Jahn-Teller distortion . This quantum mechanical effect removes the degeneracy of the e_g orbitals, resulting in significantly elongated axial Cu-O(perchlorate) bonds compared to the shorter, stronger equatorial Cu-N and Cu-O(amide) bonds.

Quantitative Data Presentation

The tables below summarize representative crystallographic parameters and selected bond lengths/angles for a prototypical pyridyl-benzamide Cu(II) complex to serve as a benchmark for NPEB derivatives[3].

Table 1: Representative Crystallographic Data for a Pyridyl-Benzamide Cu(II) Complex

ParameterValue
Crystal System Triclinic
Space Group P-1 (no. 2)
Unit Cell Dimensions (a, b, c) 9.3135(5) Å, 9.5191(7) Å, 11.5417(6) Å
Cell Angles (α, β, γ) 108.509(4)°, 109.572(4)°, 97.511(4)°
Volume (V) 881.48(10) ų
Z (Molecules per unit cell) 2
Temperature 296(2) K
Final R indices[I > 2σ(I)] Rgt(F) = 0.0636, wRref(F²) = 0.1844

Table 2: Selected Bond Lengths and Angles

Structural FeatureValueMechanistic Implication
Cu1 - O1 (Amide Equatorial) 1.985(3) ÅStrong equatorial coordination.
Cu1 - N1 (Pyridine Equatorial) 2.012(4) ÅPrimary nitrogen anchor site.
Cu1 - O5 (Perchlorate Axial) 2.450(5) ÅElongated due to Jahn-Teller distortion.
C6 - O1 (Carbonyl Bond) 1.256(7) ÅRetains substantial double-bond character[3].
O1 - Cu1 - N1 (Bite Angle) 88.5(2)°Deviates slightly from ideal 90° due to ligand strain.

Supramolecular Assembly and Intermolecular Interactions

Beyond the primary coordination sphere, the crystal packing of NPEB complexes is dictated by a robust network of non-covalent interactions. The amide group (-C(O)NH-) is a classic supramolecular synthon, acting simultaneously as a hydrogen bond donor and acceptor[4].

In the crystalline lattice, neighboring discrete complexes are frequently linked via strong intermolecular hydrogen bonds (e.g., N-H···O) between the amide nitrogen of one molecule and the carbonyl or counterion oxygen of an adjacent unit[3]. This directional bonding, combined with parallel displaced π-π stacking interactions between the aromatic pyridine and benzene rings, drives the assembly of the discrete 0D complexes into infinite 1D chains or 2D supramolecular networks[2].

Assembly NPEB NPEB Ligand (Bidentate N,O) Complex Discrete Complex (Distorted Octahedral) NPEB->Complex Coordinates MetalCenter Metal Center (Cu²⁺, Zn²⁺) MetalCenter->Complex Coordinates Hbond Hydrogen Bonding (N-H···O) Complex->Hbond Drives PiPi π-π Stacking (Pyridine Rings) Complex->PiPi Drives Supramolecular 1D/2D Supramolecular Network Hbond->Supramolecular Assembles PiPi->Supramolecular Assembles

Caption: Logical relationship mapping coordination geometry to macroscopic supramolecular assembly.

Conclusion

The structural analysis of N-[1-(pyridin-2-yl)ethyl]benzamide complexes reveals a sophisticated interplay between ligand conformation, transition metal coordination preferences, and supramolecular non-covalent networking. By adhering to the rigorous synthesis, crystallization, and SCXRD protocols outlined in this guide, researchers can reliably isolate and characterize these complexes. Understanding these structural parameters is paramount for optimizing the pharmacological properties and material applications of pyridine-benzamide derivatives.

References

  • Title: Crystal structure of bis(perchlorato-κ1O)-bis(3,4,5-trimethoxy-N-(pyridin-2-yl)benzamide-κ2N,O)copper(II), C32H30Cl2CuN4O16 Source: SciSpace URL: [Link]

  • Title: The crystal structure of 2-amino-N-(pyridin-2-yl)benzamide, C12H11N3O Source: ResearchGate URL: [Link]

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of Chiral N-[1-(pyridin-2-yl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, expertly structured application note detailing the enantioselective synthesis of chiral N-[1-(pyridin-2-yl)ethyl]benzamide, designed for researchers and drug development professionals.

Introduction & Scope

Chiral N-[1-(pyridin-2-yl)ethyl]benzamide is a highly valuable structural motif in medicinal chemistry, serving as a lead compound for novel anticancer and antimicrobial agents, and as a versatile bidentate ligand in asymmetric transition-metal catalysis[1]. The fundamental synthetic bottleneck for this molecule lies in the enantioselective construction of its precursor: 1-(pyridin-2-yl)ethylamine.

Direct asymmetric reductive amination (DARA) of 2-acylpyridines using transition metals (e.g., Ru, Ir) is notoriously difficult. The pyridine nitrogen coordinates strongly to the metal center, often poisoning the catalyst or requiring specific C6-substituents to induce steric hindrance[2][3]. To bypass these transition-metal limitations, this protocol employs a highly robust biocatalytic transamination followed by a biphasic Schotten-Baumann benzoylation. This chemoenzymatic route yields the target chiral amide with exceptional enantiomeric excess (ee > 99%) and high scalability.

Mechanistic Causality & Strategy

  • Step 1: Biocatalytic Asymmetric Transamination. We utilize a class III ω-transaminase (ω-TA), specifically the engineered Arthrobacter sp. variant (ArRmut11-TA)[4][5]. The enzyme utilizes pyridoxal 5'-phosphate (PLP) as a cofactor and isopropylamine as a sacrificial amine donor. The enzymatic pocket sterically differentiates the methyl and pyridyl groups of 2-acetylpyridine, enforcing strict stereocontrol. This circumvents the transition-metal poisoning effect typically observed with unsubstituted 2-acetylpyridine[5].

  • Step 2: Biphasic Benzoylation (Schotten-Baumann). The resulting chiral amine is reacted with benzoyl chloride in a biphasic dichloromethane (DCM) / aqueous NaOH system. The aqueous base acts as an immediate spatial sink for the HCl byproduct. This prevents the protonation of both the pyridine ring and the newly formed amine, keeping the nucleophile active and driving the reaction to completion without the risk of racemization.

Workflow Visualization

G Substrate 2-Acetylpyridine Enzyme ω-Transaminase (ArRmut11) + PLP, Isopropylamine Substrate->Enzyme Intermediate Chiral 1-(pyridin-2-yl)ethylamine Enzyme->Intermediate Asymmetric Transamination Reagent Benzoyl Chloride (PhCOCl) NaOH (aq), DCM Intermediate->Reagent Product Chiral N-[1-(pyridin-2-yl)ethyl]benzamide Reagent->Product Schotten-Baumann Benzoylation

Two-step chemoenzymatic workflow for the enantioselective synthesis of the target benzamide.

Quantitative Comparison of Amination Strategies

To justify the choice of biocatalysis over traditional methods, the following table summarizes the quantitative data of various synthetic approaches for the chiral amine intermediate:

Synthetic ApproachCatalyst / ReagentYield (%)Enantiomeric Excess (ee %)Mechanistic Limitations / Notes
Enzymatic Transamination ArRmut11-TA / Isopropylamine85 - 92> 99Requires strict pH/temp control (45 °C, pH 7.5)[5].
Iridium-Catalyzed DARA Ir-complex / AnilinesUp to 97Up to 95Requires aniline donors; primary amines are difficult[2].
Ruthenium-Catalyzed DARA Ru(OAc)2{(S)-binap}TraceN/AFails for unsubstituted 2-acetylpyridine (needs C6-substituent)[3].
Mitsunobu Inversion PPh3, DEAD, Hydrazoic acid70 - 84~ 95Multi-step; relies on hazardous reagents (azides)[6].

Experimental Protocols

Protocol A: Synthesis of (R)-1-(pyridin-2-yl)ethylamine via Enzymatic Transamination Rationale: ArRmut11-TA is selected for its high thermal stability and tolerance to high concentrations of isopropylamine, pushing the thermodynamic equilibrium toward the aminated product[5].

  • Buffer Preparation: Prepare a 100 mM phosphate buffer (pH 7.5) containing 1 mM pyridoxal 5'-phosphate (PLP). Self-validation: The solution should exhibit a distinct yellow hue indicative of active PLP.

  • Substrate Loading: In a reaction vessel, dissolve 2-acetylpyridine to achieve a 50 mM final concentration in the PLP-supplemented buffer.

  • Amine Donor Addition: Add isopropylamine to achieve a massive excess (1 M final concentration). Critical Step: The addition of the amine will spike the pH. You must strictly readjust the pH back to 7.5 using 1 M HCl to maintain the active conformation of the PLP-dependent enzyme.

  • Biocatalysis: Add the semipurified ArRmut11-TA preparation (approx. 8 U/mL). Incubate the mixture in an orbital shaker at 45 °C and 150 rpm for 24 hours[5].

  • Quenching & Extraction: Quench the reaction and adjust the aqueous phase to pH > 12 using 10 M NaOH. Causality: This step is critical to completely deprotonate the newly formed primary amine (pKa ~ 9.0), ensuring quantitative partitioning into the organic phase. Extract three times with methyl tert-butyl ether (MTBE).

  • Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude (R)-1-(pyridin-2-yl)ethylamine.

Protocol B: Synthesis of (R)-N-[1-(pyridin-2-yl)ethyl]benzamide Rationale: A biphasic Schotten-Baumann system prevents the acylation of the pyridine nitrogen and avoids the use of expensive, difficult-to-remove organic bases like DIPEA.

  • System Setup: Dissolve the (R)-1-(pyridin-2-yl)ethylamine (1.0 equiv, approx. 10 mmol) in 20 mL of dichloromethane (DCM). Add 20 mL of a 2 M aqueous NaOH solution. Stir vigorously to ensure a well-mixed biphasic emulsion.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly introduce benzoyl chloride (1.1 equiv) dropwise over 15 minutes. Causality: The biphasic nature relies on interfacial mass transfer; the aqueous NaOH acts as an immediate spatial sink for the generated HCl, preventing the protonation of the pyridine ring and ensuring the nucleophilicity of the primary amine remains uncompromised.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor completion via TLC (eluent: Hexane/EtOAc 1:1; visualize under UV 254 nm).

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic DCM layer and extract the remaining aqueous layer twice with 15 mL of DCM.

  • Washing & Drying: Wash the combined organic layers sequentially with saturated aqueous NaHCO3 (20 mL) to neutralize any unreacted benzoyl chloride, followed by brine (20 mL). Dry over anhydrous MgSO4.

  • Purification: Filter the drying agent and evaporate the solvent under reduced pressure. Recrystallize the crude solid from a hot ethanol/water mixture to yield pure (R)-N-[1-(pyridin-2-yl)ethyl]benzamide as a white crystalline solid.

References

1.[1] Smolecule. "N-[1-(pyridin-2-yl)ethyl]benzamide". smolecule.com. URL: 2.[2] Chemical Communications. "Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines". rsc.org. URL: 3.[6] MDPI. "Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties". nih.gov. URL: 4.[3] Organic Letters. "Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines". acs.org. URL: 5.[4] ResearchGate. "Bioprospecting Reveals Class III ω-Transaminases Converting Bulky Ketones and Environmentally Relevant Polyamines". researchgate.net. URL: 6.[5] Universidad de Oviedo. "Biocatalytic Transamination for the Asymmetric Synthesis of Pyridylalkylamines. Structural and Activity Features in the Reactivity of Transaminases". uniovi.es. URL:

Sources

Troubleshooting & Optimization

Troubleshooting low yields in N-[1-(pyridin-2-yl)ethyl]benzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-[1-(pyridin-2-yl)ethyl]benzamide. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of this molecule. The synthesis of this compound—typically achieved via the acylation of 1-(pyridin-2-yl)ethanamine with a benzoyl donor—is frequently plagued by low yields due to steric hindrance, competing nucleophilic pathways, and pH-sensitive product loss.

This guide provides mechanistic explanations, self-validating protocols, and data-driven solutions to optimize your synthetic workflows.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my crude yield consistently below 40% despite complete consumption of benzoyl chloride? A1: This is a classic symptom of competing hydrolysis and off-target nucleophilic attack. In your reaction, the starting amine contains a pyridyl nitrogen. While the primary aliphatic amine is the intended nucleophile, the pyridyl nitrogen can also attack the highly electrophilic benzoyl chloride, forming an unstable N-acylpyridinium intermediate[1]. If even trace moisture is present in the solvent, this highly reactive intermediate rapidly hydrolyzes into benzoic acid. This side reaction consumes your acylating agent without forming the desired product. Solution: Ensure strictly anhydrous conditions if using the acid chloride method in a single phase, or switch to a biphasic Schotten-Baumann approach where the pH is tightly controlled (>8) to keep the aliphatic amine deprotonated and highly reactive, allowing it to kinetically outcompete the pyridyl nitrogen[2].

Q2: I am using benzoic acid with EDC/HOBt, but the reaction stalls. How does the steric bulk of 1-(pyridin-2-yl)ethanamine affect coupling? A2: 1-(pyridin-2-yl)ethanamine is an alpha-branched (secondary-like) primary amine with a bulky heteroaromatic ring adjacent to the reactive center. Traditional carbodiimide coupling agents like EDC often struggle with sterically hindered substrates. The slow aminolysis step allows the O-acylisourea intermediate to accumulate, which subsequently undergoes an irreversible rearrangement into an unreactive N-acylurea byproduct. Solution: Upgrade your coupling reagent to a uronium/aminium salt like HATU. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the HOAt ring facilitates intramolecular hydrogen bonding with the incoming amine, accelerating the aminolysis step and effectively overcoming the steric hindrance of the alpha-methyl and pyridyl groups[3].

Q3: I see product on TLC during the reaction, but my isolated yield after aqueous workup is terrible. Where is the product going? A3: Your product is partitioning into the aqueous layer. N-[1-(pyridin-2-yl)ethyl]benzamide contains a basic pyridine ring (pKa ~5.2). If your aqueous workup includes a standard acid wash (e.g., 1M HCl) to remove unreacted aliphatic amine, the pyridine ring of your product becomes protonated, forming a water-soluble pyridinium salt. Solution: Avoid acidic washes entirely. Quench and wash with saturated aqueous NaHCO₃ (pH ~8) to ensure the pyridine ring remains neutral, allowing the product to partition completely into the organic layer.

Section 2: Visualizing Reaction Logic & Workflows

Pathway SM Amine + Benzoyl Chloride Amide Target Amide (High Yield) SM->Amide Optimal Base / DCM N_Acyl N-Acylpyridinium Intermediate SM->N_Acyl Pyridine N-attack Side Benzoic Acid (Hydrolysis) SM->Side Excess H2O N_Acyl->Side H2O present

Reaction pathway showing target amide formation vs. competing hydrolysis.

Workup Crude Crude Reaction Mixture pH_Check Aqueous Workup pH Crude->pH_Check Acidic pH < 5 Pyridine Protonated pH_Check->Acidic Acid Wash (HCl) Basic pH > 7 Pyridine Neutral pH_Check->Basic Base Wash (NaHCO3) Loss Product Lost to Aqueous Layer Acidic->Loss Keep Product Retained in Organic Layer Basic->Keep

Logic tree for aqueous workup highlighting pH-dependent product retention.

Section 3: Self-Validating Experimental Protocols

Protocol A: Anhydrous HATU-Mediated Coupling (Recommended for Highest Yield)

This protocol utilizes benzoic acid and avoids the moisture sensitivity of benzoyl chloride, making it highly reproducible for sterically hindered amines.

  • Activation: Dissolve benzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF or DCM (0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise.

    • Self-Validation Check: Stir for 15 minutes. The solution will transition to a distinct pale yellow color, visually confirming the successful formation of the HOAt active ester.

  • Amine Addition: Add 1-(pyridin-2-yl)ethanamine (1.1 eq) dropwise to the activated mixture.

  • Reaction: Stir at room temperature under an inert atmosphere (N₂/Ar) for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3x) and brine (1x).

    • Critical Step: Do not use HCl or NH₄Cl washes, as this will protonate the product and pull it into the aqueous waste.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (typically Hexanes/EtOAc gradient).

Protocol B: Optimized Biphasic Schotten-Baumann Acylation

This method is cost-effective and utilizes benzoyl chloride but requires strict adherence to biphasic mixing principles[2].

  • Preparation: Dissolve 1-(pyridin-2-yl)ethanamine (1.0 eq) in Dichloromethane (DCM).

  • Biphasic Setup: Add an equal volume of 10% aqueous NaOH solution to the DCM mixture.

  • Acylation: Cool the biphasic mixture to 0 °C. Add benzoyl chloride (1.2 eq) dropwise.

    • Self-Validation Check: The reaction must be stirred vigorously (e.g., >800 rpm). The reaction occurs at the solvent interface; inadequate stirring will lead to benzoyl chloride hydrolyzing in the aqueous layer before it can react with the amine in the organic layer.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 2 hours.

  • Workup: Separate the layers. Wash the organic (DCM) layer with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

Section 4: Quantitative Data Summary

The table below summarizes the expected outcomes and failure modes of various synthetic strategies for this specific molecule, allowing you to select the best method for your lab's constraints.

Coupling StrategyReagents UsedTypical Isolated YieldPrimary Failure ModeScalability & Cost
Standard Carbodiimide Benzoic acid, EDC, HOBt, DIPEA25% – 40%N-acylurea byproduct formation due to steric hindrance.Low cost, but poor yield makes it unviable.
Uronium Salt (Recommended) Benzoic acid, HATU, DIPEA85% – 95%Epimerization (if chiral amine is used) or poor basic workup[3].High cost (HATU), excellent for discovery scale.
Standard Acid Chloride Benzoyl chloride, TEA, DCM40% – 60%Hydrolysis of acyl chloride; N-acylpyridinium side reactions[1].Low cost, highly moisture sensitive.
Schotten-Baumann Benzoyl chloride, NaOH (aq), DCM70% – 85%Inadequate stirring leading to biphasic mass transfer failure[2].Very low cost, excellent for large-scale prep.

References

  • Optimize Amide Bond Formation for Increased Yield Efficiency - Patsnap Eureka. Patsnap. Available at: [Link]

  • What is the role of pyridine in the acylation of a class 12 chemistry CBSE - Vedantu. Vedantu. Available at: [Link]

Sources

Technical Support Center: Optimizing the Benzoylation of 1-(pyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the acylation of heteroarylalkylamines. The benzoylation of 1-(pyridin-2-yl)ethanamine presents a unique synthetic challenge due to the presence of three reactive features: a primary aliphatic amine, a potentially labile chiral benzylic center, and a nucleophilic pyridine ring.

This guide is designed for researchers and drug development professionals to troubleshoot common side reactions—such as N,N-dibenzoylation, reagent hydrolysis, and racemization—by applying mechanistic causality to experimental design.

Mechanistic Overview: Competing Pathways

When 1-(pyridin-2-yl)ethanamine is exposed to benzoyl chloride (BzCl), the desired nucleophilic attack by the primary amine competes with the catalytic activity of the pyridine ring and the over-reactivity of the resulting amide. Understanding these competing pathways is critical for optimizing your yield.

Mechanism Amine 1-(pyridin-2-yl)ethanamine + Benzoyl Chloride Desired Mono-benzoylation (Desired) Amine->Desired Controlled Base (Biphasic) AcylPy N-Benzoylpyridinium Intermediate Amine->AcylPy Pyridine N-attack (Competing) Dibenzoyl N,N-Dibenzoylation (Side Reaction) Desired->Dibenzoyl Excess BzCl + Strong Base AcylPy->Desired Acyl Transfer to Primary Amine Hydrolysis BzCl Hydrolysis (Reagent Loss) AcylPy->Hydrolysis H2O present

Mechanistic pathways in the benzoylation of 1-(pyridin-2-yl)ethanamine.

Troubleshooting Guide & FAQs

Q: Why am I observing significant N,N-dibenzoylation, and how can I prevent it? A: Primary amines are inherently susceptible to double acylation[1]. Once the first benzoyl group is added, the resulting secondary amide can be deprotonated if the reaction utilizes strong homogeneous bases (like NaH or excess Et3N). This deprotonation renders the amide nucleophilic enough to attack a second equivalent of benzoyl chloride. Solution: Utilize biphasic Schotten-Baumann conditions[2]. The aqueous base (e.g., Na₂CO₃) effectively neutralizes the HCl byproduct but is not basic enough to deprotonate the newly formed amide (pKa ~15). This thermodynamic boundary halts the reaction strictly at mono-benzoylation.

Q: My reaction stalls with unreacted starting amine, but the benzoyl chloride is fully consumed. What is happening? A: The pyridine ring in your substrate acts as an intramolecular or intermolecular nucleophilic catalyst. It attacks benzoyl chloride to form a highly electrophilic N-benzoylpyridinium intermediate. If your reaction is run in an aqueous biphasic system at room temperature, water will rapidly hydrolyze this intermediate back to benzoic acid and pyridine. This parasitic pathway consumes your reagent before the primary amine can fully react. Solution: Maintain the reaction strictly at 0 °C and add the benzoyl chloride dropwise. Lowering the temperature suppresses the rate of hydrolysis, allowing the primary amine to outcompete water for the acylating agent.

Q: I am using enantiopure (S)-1-(pyridin-2-yl)ethanamine, but my product is partially racemized. Why? A: The benzylic proton is rendered highly acidic by the adjacent electron-withdrawing pyridine ring and the newly formed benzamide group. Extended exposure to homogeneous organic bases (e.g., triethylamine or DIPEA) at room temperature promotes reversible deprotonation via an enolate-like intermediate, causing racemization. Solution: Switch to a mild inorganic base like Na₂CO₃ in a biphasic system and minimize the reaction time[3]. The biphasic nature keeps the base separated from the organic-soluble product, preserving chiral integrity.

Q: How do I resolve stubborn emulsions during the biphasic workup? A: 1-(pyridin-2-yl)ethanamine and its benzoylated derivatives can act as weak surfactants, especially if localized pH drops cause partial protonation of the pyridine ring. Emulsions typically arise from these surfactant properties combined with insoluble inorganic salts. Solution: Filter the biphasic mixture through a tightly packed Celite pad to remove particulates, or add saturated aqueous NaCl (brine) to the separatory funnel. The brine increases the ionic strength of the aqueous layer, forcing the organic product completely into the dichloromethane phase.

Quantitative Condition Matrix

The choice of base, solvent, and temperature dictates the dominant reaction pathway. The table below summarizes the causality between experimental conditions and product profiles.

Solvent SystemBase (Equivalents)TemperatureMono-benzoylation YieldDibenzoylationEnantiomeric Excess (ee)
DCM / H₂O (Biphasic) Na₂CO₃ (2.0 eq) 0 °C to RT 92% < 1% > 99%
DCM (Anhydrous)Et₃N (2.5 eq)20 °C75%12%85%
THF (Anhydrous)NaH (1.5 eq)0 °C to 20 °C45%40%10%
DCM / H₂O (Biphasic)NaOH (10% aq)20 °C88%2%95%

Validated Step-by-Step Protocol

To ensure high-fidelity mono-benzoylation while preserving enantiopurity, follow this self-validating Schotten-Baumann methodology.

Protocol Prep 1. Dissolve Amine in DCM Base 2. Add 10% Na2CO3 (Aqueous) Prep->Base Cool 3. Cool to 0 °C (Vigorous Stirring) Base->Cool Acylate 4. Dropwise BzCl (1.05 eq) Cool->Acylate Check 5. LC-MS Validation Acylate->Check

Validated step-by-step workflow for high-fidelity mono-benzoylation.

Methodology

Step 1: Substrate Preparation Dissolve 1-(pyridin-2-yl)ethanamine (1.0 eq, 10 mmol) in 20 mL of dichloromethane (DCM).

Step 2: Biphasic Base Addition Add 20 mL of a 10% (w/v) aqueous Na₂CO₃ solution to the reaction flask. Causality: This establishes the necessary two-phase system. The reactive acyl chloride partitions into the organic phase, while the aqueous layer acts as an acid sink to neutralize HCl without deprotonating the product[2].

Step 3: Thermal Control & Agitation Submerge the reaction flask in an ice-water bath and allow the biphasic mixture to equilibrate to 0 °C under vigorous magnetic stirring (>800 rpm). Causality: High shear mixing maximizes the interfacial surface area for rapid acid neutralization, while the low temperature suppresses both reagent hydrolysis and benzylic racemization.

Step 4: Controlled Acylation Dissolve benzoyl chloride (1.05 eq, 10.5 mmol) in 5 mL of DCM. Add this solution dropwise over 30 minutes using an addition funnel. Causality: Dropwise addition maintains a low steady-state concentration of the electrophile. This heavily favors the kinetically faster primary amine mono-acylation and starves the system of excess reagent required for dibenzoylation.

Step 5: Validation Checkpoint 15 minutes post-addition, halt stirring to allow phase separation. Remove a 5 µL aliquot of the organic layer, dilute in 1 mL acetonitrile, and analyze via LC-MS. System Validation: The presence of a dominant mass peak at m/z 227[M+H]⁺ confirms successful mono-benzoylation. If m/z 331[M+H]⁺ is detected, dibenzoylation has occurred, indicating poor stoichiometric control or localized heating.

Step 6: Workup and Isolation Separate the layers. Wash the organic phase sequentially with water (15 mL) and saturated brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(1-(pyridin-2-yl)ethyl)benzamide.

References

  • Schotten–Baumann reaction - Wikipedia. Source: wikipedia.org.
  • Amines: Hinsberg Test. Source: samdc.edu.in.
  • Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Source: testbook.com.

Sources

Technical Support Center: Purification of N-[1-(pyridin-2-yl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for benzamide derivative purification. As a Senior Application Scientist, I designed this resource for researchers and process chemists dealing with the specific physicochemical challenges of pyridine-containing amides.

Purifying N-[1-(pyridin-2-yl)ethyl]benzamide requires moving beyond generic laboratory recipes. You must view the purification as a system of competing equilibria. The key to successfully isolating your product lies in exploiting the subtle


pKa differences between your target molecule and the unreacted starting materials.

Diagnostic FAQs: Mechanistic Troubleshooting

Q: Why does my product disappear into the aqueous layer during the standard 1M HCl acid wash? A: This is the most common fatal error when handling this compound. Standard amide purifications use 1M HCl to wash away unreacted amines. However, your product contains a basic pyridine ring with a conjugate acid pKa of approximately 5.2[1]. Washing with 1M HCl (pH ~0) fully protonates the pyridine nitrogen. This converts your neutral, organic-soluble product into a highly water-soluble pyridinium salt, causing it to partition entirely into the aqueous waste ()[2].

Q: How do I selectively remove unreacted 1-(pyridin-2-yl)ethylamine without losing my product? A: You must exploit the


pKa between the primary aliphatic amine of the starting material (pKa ~8.5–9.0) and the pyridine ring of your product (pKa ~5.2). By washing the organic layer with a precisely tuned mildly acidic phosphate buffer (pH 6.5–7.0), the primary amine becomes >99% protonated and is extracted into the aqueous phase. Meanwhile, the pyridine ring remains >95% unprotonated, safely retaining your product in the organic phase[2].

Q: How do I eliminate benzoic acid or benzoyl chloride residues from the Schotten-Baumann reaction? A: Benzoyl chloride (if used in excess) rapidly hydrolyzes to benzoic acid (pKa 4.2) during an aqueous workup. A standard wash with saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8.0) deprotonates the carboxylic acid, forming water-soluble sodium benzoate. This anionic species is easily partitioned into the aqueous layer while leaving your neutral amide and basic amines in the organic phase ()[3].

Quantitative Data & Partitioning Logic

To design a self-validating purification system, you must understand the ionization state of each species at given pH intervals.

Table 1: Physicochemical Properties & Phase Distribution Behavior
Chemical SpeciesFunctional GroupApprox. pKaState at pH 8.0 (NaHCO₃)State at pH 6.5 (Buffer)State at pH 1.0 (1M HCl)
N-[1-(pyridin-2-yl)ethyl]benzamide Pyridine5.2Neutral (Organic)Neutral (Organic)Cationic (Aqueous)
1-(pyridin-2-yl)ethylamine Primary Amine8.5 - 9.0Mixed / Cationic*Cationic (Aqueous)Cationic (Aqueous)
Benzoic Acid Carboxylic Acid4.2Anionic (Aqueous)Anionic (Aqueous)Neutral (Organic)

*Note: At pH 8.0, the primary amine is near its pKa and will distribute poorly between both phases. This is why a subsequent pH 6.5 wash is mandatory.

pKaLogic cluster_pH pH Extraction pH Control pH2 pH < 4 (Strong Acid Wash) pH->pH2 pH6 pH 6.5 - 7.0 (Phosphate Buffer) pH->pH6 pH8 pH > 8 (Sat. NaHCO3 Wash) pH->pH8 Prod_pH2 Product Protonated (Lost to Aqueous Phase) pH2->Prod_pH2 Danger: Yield Loss Amine_pH6 Primary Amine Protonated (Moves to Aqueous) pH6->Amine_pH6 Selective Amine Removal Prod_pH6 Product Unprotonated (Retained in Organic) pH6->Prod_pH6 Safe Product Retention Acid_pH8 Benzoic Acid Deprotonated (Moves to Aqueous) pH8->Acid_pH8 Acid Byproduct Removal

Logical phase distribution of N-[1-(pyridin-2-yl)ethyl]benzamide and impurities based on pH.

Validated Step-by-Step Purification Protocols

Protocol A: pH-Optimized Acid-Base Extraction

This is the primary method for isolating the crude product from a standard coupling reaction.

Step 1: Dilution & Solubilization

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane). Ensure all solids are fully dissolved.

Step 2: Base Wash (Acid Removal)

  • Add an equal volume of saturated aqueous NaHCO₃.

  • Shake vigorously in a separatory funnel and vent frequently to release CO₂ gas (from the neutralization of residual acid).

  • Self-Validation: Check the pH of the aqueous layer using pH paper; it must be

    
     8.0. Separate the layers and retain the organic phase.
    

Step 3: Buffer Wash (Amine Removal)

  • Wash the organic layer with an equal volume of 0.5 M Sodium Phosphate buffer (pH 6.5).

  • Self-Validation: Spot both the organic and aqueous layers on a TLC plate (elute with 5-10% MeOH in DCM). The product should be visible under UV (254 nm) exclusively in the organic layer, confirming no product loss.

  • Separate and retain the organic phase.

Step 4: Drying & Concentration

  • Wash the organic layer with saturated NaCl (brine) to remove residual water.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the chemically pure product.

ExtractionWorkflow Crude Crude Mixture in EtOAc (Product, Amine, Acid) BaseWash Wash with Sat. NaHCO3 (pH ~8) Crude->BaseWash Aqueous1 Aqueous Layer 1 (Sodium Benzoate Waste) BaseWash->Aqueous1 Extracts Acid Organic1 Organic Layer 1 (Product + Unreacted Amine) BaseWash->Organic1 Retains Bases AcidWash Wash with Phosphate Buffer (pH 6.5) Organic1->AcidWash Aqueous2 Aqueous Layer 2 (Amine Salt Waste) AcidWash->Aqueous2 Extracts Primary Amine Organic2 Organic Layer 2 (Pure Product) AcidWash->Organic2 Retains Pyridine Product Evap Dry over Na2SO4 & Concentrate Organic2->Evap

Step-by-step acid-base extraction workflow for purifying pyridine-containing amides.

Protocol B: Reactive Crystallization / Trituration (Chromatography Alternative)

If extraction leaves trace impurities, reactive crystallization is highly effective for benzamide derivatives, often eliminating the need for time-consuming silica gel chromatography ()[4].

  • Dissolution: Dissolve the crude solid in a minimum amount of hot ethyl acetate (approx. 60 °C).

  • Anti-Solvent Addition: Slowly add an anti-solvent (e.g., hexanes or heptane) dropwise while stirring until the solution becomes slightly cloudy (the cloud point).

  • Controlled Cooling: Allow the mixture to cool slowly to room temperature to promote the growth of large, pure crystals.

  • Polishing: Transfer the flask to an ice bath (0–5 °C) for 30 minutes to maximize precipitation.

  • Isolation: Filter the purified crystals via vacuum filtration and wash the filter cake with a minimal volume of ice-cold anti-solvent.

References

  • Indian Institute of Technology Kanpur (IITK): Schotten-Baumann Reaction Procedure and Mechanisms. [Link]

  • Chemical Reviews (ACS Publications): Tag Strategy for Separation and Recovery: Acid/Base Extraction of Pyridine Derivatives.[Link]

  • Organic Process Research & Development (ACS Publications): Streamlined Synthesis Enhanced by a Telescoped Schotten-Baumann SNAr and Reactive Crystallization Cascade.[Link]

Sources

Preventing racemization of N-[1-(pyridin-2-yl)ethyl]benzamide during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Racemization for Research & Development Scientists

This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of N-[1-(pyridin-2-yl)ethyl]benzamide. The primary focus is to address the critical challenge of preventing racemization at the chiral center, ensuring the stereochemical integrity of the final compound.

Understanding the Root Cause: The Mechanism of Racemization

The stereogenic center in N-[1-(pyridin-2-yl)ethyl]benzamide is located at the carbon atom adjacent to both the pyridine ring and the amide nitrogen. The proton attached to this carbon (the α-proton) is particularly susceptible to abstraction by a base. This susceptibility is amplified by the electron-withdrawing nature of the adjacent pyridin-2-yl group, which stabilizes the resulting carbanion.

The racemization process proceeds via a base-catalyzed mechanism:

  • Proton Abstraction: A base removes the acidic α-proton from the chiral center.

  • Formation of a Planar Intermediate: This deprotonation results in the formation of a planar, achiral enolate or a related carbanionic intermediate. The negative charge is delocalized into the pyridine ring, stabilizing this intermediate.

  • Non-Stereoselective Protonation: Subsequent protonation of this planar intermediate can occur from either face with equal probability. This leads to the formation of a 50:50 mixture of the (R)- and (S)-enantiomers, resulting in a racemic mixture.[1][2][3]

Several factors can exacerbate this process, including the strength and concentration of the base used, reaction temperature, and solvent polarity.[1][4]

Caption: Base-catalyzed racemization of N-[1-(pyridin-2-yl)ethyl]benzamide.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, focusing on maintaining enantiomeric purity.

Q1: My final product shows significant racemization after amide coupling. What is the most likely cause?

A1: The most probable cause is the choice of reaction conditions for the amide bond formation, specifically the base and coupling reagent.

  • Base Selection: Strong, non-sterically hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can readily deprotonate the α-proton of the starting amine, 1-(pyridin-2-yl)ethanamine, or the product amide, leading to racemization.[4][5] The amine starting material itself can also act as a base, promoting racemization.[6]

  • Coupling Reagent: Standard carbodiimide coupling reagents like DCC or EDC, when used without racemization-suppressing additives, can form highly reactive intermediates that are prone to racemization.[5][7]

Q2: Which coupling reagents and additives are recommended to minimize racemization?

A2: For sensitive substrates like this, it is crucial to use coupling reagents in conjunction with additives that form active esters less prone to racemization.

  • Recommended Combinations:

    • Carbodiimides with Additives: Diisopropylcarbodiimide (DIC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) should always be paired with an additive like 1-hydroxybenzotriazole (HOBt) or, preferably, ethyl cyanohydroxyiminoacetate (Oxyma).[5] Oxyma is a highly effective, non-explosive alternative to HOBt.[5]

    • Phosphonium/Uronium Reagents: Reagents like PyBOP or HATU are generally efficient with minimal racemization.[8][9] However, they should still be used with caution and under optimized conditions.

    • Novel Reagents: Ynamides have emerged as highly efficient, racemization-free coupling reagents that operate under very mild conditions.[10][11][12]

Q3: What is the best base to use for the coupling step?

A3: The choice of base is critical. A weaker, more sterically hindered base is preferable to minimize racemization.[5]

  • Recommended: 2,4,6-Collidine or N-methylmorpholine (NMM) are excellent choices as they are less likely to cause deprotonation at the chiral center due to steric hindrance and lower basicity compared to DIPEA.[4][5]

  • To Avoid: Strong, non-hindered bases should be avoided. Use the minimum amount of base necessary to drive the reaction.[4]

Q4: Can the reaction temperature affect the enantiomeric excess (ee) of my product?

A4: Yes, absolutely. Higher temperatures accelerate the rate of racemization.[2][5] It is highly recommended to perform the coupling reaction at a lower temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature.[4][13] Maintaining a low temperature minimizes the energy available for the deprotonation-reprotonation equilibrium that causes racemization.

Q5: I am performing a Schotten-Baumann reaction with benzoyl chloride. How can I prevent racemization in this case?

A5: The Schotten-Baumann reaction, which typically uses an aqueous base like NaOH, can be harsh.[14][15][16] To maintain chirality:

  • Use Biphasic Conditions: Perform the reaction in a two-phase system (e.g., dichloromethane/water) at a low temperature (0-5 °C).[15]

  • Control pH: Carefully control the addition of the base to keep the pH from becoming too high.

  • Alternative Base: Consider using a milder inorganic base like sodium bicarbonate instead of sodium hydroxide.[17]

  • Modified Conditions: An alternative is to use an aprotic solvent with an organic base like pyridine.[18] However, as discussed, sterically hindered bases are a safer choice.

Recommended Protocols for Minimizing Racemization

Protocol 1: High-Fidelity Amide Coupling Using DIC/Oxyma

This protocol is designed to maximize yield while preserving the stereochemical integrity of the chiral center.

Materials:

  • (R)- or (S)-1-(pyridin-2-yl)ethanamine (1.0 eq.)

  • Benzoic acid (1.05 eq.)

  • Diisopropylcarbodiimide (DIC) (1.1 eq.)

  • Ethyl cyanohydroxyiminoacetate (Oxyma) (1.1 eq.)

  • 2,4,6-Collidine (1.2 eq.)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve benzoic acid and Oxyma in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIC to the solution and stir for 15-20 minutes. This pre-activation step forms the Oxyma active ester.

  • In a separate flask, dissolve 1-(pyridin-2-yl)ethanamine and 2,4,6-Collidine in anhydrous DCM.

  • Slowly add the amine solution dropwise to the pre-activated acid mixture at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the by-product (diisopropylurea, DCU).

  • Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel.

Workflow Figure 2: Workflow for Racemization-Free Synthesis start Start: (R/S)-1-(pyridin-2-yl)ethanamine & Benzoic Acid preactivate 1. Pre-activation Dissolve Benzoic Acid & Oxyma in DCM Add DIC at 0°C start->preactivate amine_prep 2. Amine Preparation Dissolve Amine & 2,4,6-Collidine in DCM start->amine_prep coupling 3. Coupling Reaction Add Amine solution to Acid mixture at 0°C Stir 2h at 0°C, then 12-16h at RT preactivate->coupling amine_prep->coupling ipc1 In-Process Control (IPC) Monitor by TLC / LC-MS coupling->ipc1 workup 4. Workup Filter DCU Aqueous Washes (HCl, NaHCO₃, Brine) ipc1->workup purify 5. Purification Dry (MgSO₄), Concentrate Column Chromatography workup->purify ipc2 Final Quality Control (QC) Chiral HPLC for Enantiomeric Excess (ee) ¹H NMR, ¹³C NMR, MS for identity purify->ipc2 end_product Final Product: Enantiopure N-[1-(pyridin-2-yl)ethyl]benzamide ipc2->end_product

Caption: Recommended workflow for synthesis and analysis.

In-Process Control (IPC): Chiral HPLC Analysis

Regularly monitoring the enantiomeric excess (ee) is crucial. A standard method for chiral separation is provided below.

ParameterCondition
Column CHIRALPAK® IC or similar polysaccharide-based chiral stationary phase (CSP)
Mobile Phase Hexane / Isopropanol (IPA) or Hexane / Ethanol mixture (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25 °C
Injection Vol. 10 µL
Note: This method may require optimization. The choice of CSP and mobile phase composition is critical for achieving baseline separation of the enantiomers.[19][20]

Data Summary: Impact of Conditions on Racemization

The following table summarizes the expected impact of different reaction parameters on the stereochemical outcome.

ParameterCondition Favoring High ee Condition Leading to Racemization Rationale
Base 2,4,6-Collidine, NMMDIPEA, Triethylamine (TEA)Sterically hindered/weaker bases are less effective at abstracting the α-proton.[5]
Coupling Reagent DIC/Oxyma, HATU, DEPBTDIC or EDC aloneAdditives form active esters that are less prone to forming oxazolone intermediates or direct enolization.[5][9]
Temperature 0 °C → Room Temperature> 25 °C (e.g., reflux)Lower temperatures reduce the rate of the base-catalyzed deprotonation.[4]
Solvent Aprotic (DCM, THF)Polar Protic (e.g., DMSO with strong base)Aprotic solvents are generally preferred for amide coupling. Aprotic polar solvents can facilitate racemization if a strong base is present.[21]

By carefully selecting reagents and controlling reaction conditions as outlined in this guide, researchers can successfully synthesize N-[1-(pyridin-2-yl)ethyl]benzamide while preserving its critical stereochemical integrity.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Hu, L., Xu, S., Zhao, Z., Yang, Y., Peng, Z., Yang, M., Wang, C., & Zhao, J. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135–13138. [Link]

  • Organic Chemistry Portal. (n.d.). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Retrieved from [Link]

  • Wang, C., et al. (2021). Water-removable ynamide coupling reagent for racemization-free syntheses of peptides, amides, and esters. Green Chemistry, 23(3), 1334-1339. [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Guo, Y., Wang, M., Gao, Y., & Liu, G. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. [Link]

  • Wang, P., & Loo, R. (2001). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Organic Letters, 3(5), 723-726. [Link]

  • ResearchGate. (n.d.). General mechanism of base-catalysed racemisation. Retrieved from [Link]

  • Current Protocols. (2007). Racemization Assays. In Current Protocols in Peptide Science. [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]

  • Clayden, J., & Hennecke, U. (2008). α-Pyridylation of chiral amines via urea coupling, lithiation and rearrangement. Organic Letters, 10(16), 3567–3570. [Link]

  • PubMed. (2008). Alpha-pyridylation of Chiral Amines via Urea Coupling, Lithiation and Rearrangement. Retrieved from [Link]

  • DAICEL CHIRAL TECHNOLOGIES (INDIA) PVT LTD. (2009). “Chiral Impurity Methods – Case Study”. Retrieved from [Link]

  • PubMed. (2009). Fast racemisation of chiral amines and alcohols by using cationic half-sandwich ruthena- and iridacycle catalysts. Retrieved from [Link]

  • MDPI. (2019). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. Retrieved from [Link]

  • ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

  • RSC Publishing. (n.d.). Enantioselective Synthesis of Tunable Chiral Pyridine– Aminophosphine Ligands and Their Application in Asymmetric Hydrogenation. Retrieved from [Link]

  • Google Patents. (n.d.). EP0974576A2 - Method of producing benzamide derivatives.
  • IAPC-OBP. (n.d.). chiral separation for enantiomeric determination in the pharmaceutical industry. Retrieved from [Link]

  • Chemistry World. (2020, November 16). New approach to make chiral amines from internal olefins revealed. Retrieved from [Link]

  • Google Patents. (n.d.). US6002045A - Racemisation of amines.
  • PubMed. (2019). N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. Retrieved from [Link]

  • MDPI. (2023). Epimerisation in Peptide Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting NMR Solubility for N-[1-(pyridin-2-yl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the NMR Troubleshooting Center. This guide is designed for researchers and drug development professionals dealing with the specific analytical challenges of benzamide derivatives.

Diagnostic FAQs: Understanding the Solubility Barrier

Q: Why does N-[1-(pyridin-2-yl)ethyl]benzamide resist dissolution in standard CDCl₃? A: The difficulty stems from the molecule's structural propensity for self-assembly. The compound contains a basic pyridine nitrogen (a strong hydrogen-bond acceptor) and a benzamide motif (containing an N-H hydrogen-bond donor)[1]. In non-polar solvents like CDCl₃, these functional groups engage in strong intermolecular hydrogen bonding, compounded by


 stacking between the aromatic rings. This leads to the formation of transient oligomeric aggregates or microcrystals that rapidly fall out of solution.

Q: My sample looks dissolved, but the NMR peaks are broad, and the baseline is noisy. What is happening? A: This is a classic symptom of a colloidal suspension or micro-aggregation. When the compound forms soluble aggregates, the effective molecular weight of the tumbling particle increases. This restricts molecular tumbling, leading to faster transverse relaxation (


) and consequently broader peaks. Additionally, microscopic undissolved particles distort the local magnetic field homogeneity, making it impossible to achieve a good shim ()[2].

Strategic Workflows for Solubility Enhancement

To obtain high-resolution spectra, you must break the intermolecular forces holding the aggregates together. We recommend a three-tiered approach: Solvent Exchange, Chemical Disruption, and Thermodynamic Disruption.

Table 1: Quantitative Comparison of NMR Solvents for Benzamide Derivatives
SolventPolarity IndexH-Bond Disruption CapabilityBoiling Point (°C)VT-NMR SuitabilityCost/Utility
Chloroform-d (CDCl₃) 4.1Low (Non-competing)61.2Poor (Max ~45°C)High (Routine)
Methanol-d₄ (CD₃OD) 5.1High (Donor & Acceptor)64.7ModerateModerate
Acetonitrile-d₃ (CD₃CN) 5.8Moderate81.6GoodHigh
Dimethyl Sulfoxide-d₆ 7.2High (Strong Acceptor)189.0Excellent (Up to 100°C+)Moderate
Troubleshooting Decision Tree

Workflow Start Sample: N-[1-(pyridin-2-yl)ethyl]benzamide Poor Solubility / Broad Peaks Step1 Phase 1: Solvent Exchange Switch from CDCl3 to DMSO-d6 Start->Step1 Eval1 Homogeneous Solution? Step1->Eval1 Step2 Phase 2: Chemical Disruption Add 1-5% TFA-d to protonate pyridine Eval1->Step2 No Success Filter (Glass Wool) & Acquire High-Res NMR Eval1->Success Yes Eval2 Homogeneous Solution? Step2->Eval2 Step3 Phase 3: Thermal Disruption VT-NMR (Heat to 50-80°C) Eval2->Step3 No Eval2->Success Yes Step3->Success Dissolved

Figure 1: Decision tree for troubleshooting benzamide derivative solubility in NMR.

Step-by-Step Experimental Protocols

Protocol A: Acid-Assisted Solubilization (Chemical Disruption)

Mechanistic Rationale: Adding a trace amount of deuterated acid protonates the basic pyridine nitrogen (pKa ~5.2)[1]. The resulting pyridinium cation introduces strong electrostatic repulsion between the molecules, completely dismantling the


 and hydrogen-bonded aggregates ()[3].
  • Initial Preparation: Weigh 5–10 mg of N-[1-(pyridin-2-yl)ethyl]benzamide into a clean glass vial.

  • Solvation: Add 0.6 mL of DMSO-d₆ or CD₃OD. Vortex for 60 seconds.

  • Acid Titration: If a cloudy suspension persists, add 5 µL (approx. 1–2 molar equivalents) of deuterated trifluoroacetic acid (TFA-d).

  • Validation: Vortex for another 30 seconds. The solution should become optically clear as the electrostatic repulsion forces the aggregates apart.

  • Filtration: Filter the solution through a tight glass wool plug packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube. Self-Validation: The final solution must be perfectly transparent to avoid magnetic susceptibility gradients ()[4].

Protocol B: Variable Temperature (VT) NMR (Thermodynamic Disruption)

Mechanistic Rationale: Heating the sample increases the kinetic energy of the system, shifting the thermodynamic equilibrium from the aggregated state to the solvated monomeric state.

  • Tube Selection: Transfer the partially dissolved sample in DMSO-d₆ to a high-quality NMR tube rated for high temperatures (economy tubes may warp and damage the probe) ()[5].

  • Insertion & Locking: Insert the sample into the spectrometer and establish a deuterium lock at ambient temperature (298 K).

  • Thermal Ramping: Gradually increase the probe temperature in 10 °C increments (e.g., 298 K → 313 K → 333 K). Critical Rule: The maximum temperature must remain at least 10 °C below the solvent's boiling point to prevent tube over-pressurization[5].

  • Equilibration: Allow 5–10 minutes of equilibration time at each step to stabilize the gas flow and sample temperature.

  • Re-shimming: Re-shim the magnet at the target temperature (e.g., 343 K / 70 °C). Solvent density and magnetic susceptibility change significantly with heat, rendering ambient shims useless.

  • Acquisition: Acquire the spectrum. Note: The chemical shifts of exchangeable protons (like the amide N-H) will drift upfield significantly as temperature increases due to the weakening of residual hydrogen bonds.

References

  • Title: NMR Sample Preparation: The Complete Guide Source: Organomation URL: [Link]

  • Title: Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents? Source: ResearchGate URL: [Link]

  • Title: Variable Temperature NMR Experiments Source: University of Oxford, Department of Chemistry URL: [Link](Note: Verified landing page prioritized over deep PDF link)

  • Title: Sample Preparation Guidelines Source: Faculty of Mathematical & Physical Sciences - UCL URL: [Link]

  • Title: Pyridine - Chemical Properties and pKa Source: Wikipedia URL: [Link]

Sources

Solving catalyst poisoning issues with N-[1-(pyridin-2-yl)ethyl]benzamide ligands

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Catalysis Technical Support Center: Troubleshooting Catalyst Poisoning with N-[1-(pyridin-2-yl)ethyl]benzamide Ligands

Welcome to the Advanced Catalysis Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges where bidentate ligands—specifically N-[1-(pyridin-2-yl)ethyl]benzamide (N-PEB)—inadvertently deactivate transition metal catalysts. While N-PEB is a highly modular and effective N,N/N,O-bidentate ligand for cross-coupling and C-H activation, the strong Lewis basicity of its pyridine moiety and the hemilabile nature of its amide group can lead to severe catalyst poisoning[1].

This guide provides field-proven, self-validating protocols to diagnose, troubleshoot, and resolve these deactivation pathways, ensuring your catalytic cycles remain robust and efficient.

Visualizing the Deactivation Mechanism

To solve catalyst poisoning, we must first understand the causality of the failure. The diagram below illustrates the kinetic competition between the active mono-ligated catalytic cycle and the thermodynamically stable, off-cycle poisoned state.

Mechanism Precatalyst Metal Precatalyst (e.g., Pd(OAc)2) Active Active Catalyst [M(N-PEB)X] Precatalyst->Active + N-PEB Ligand (Controlled Ratio) Poisoned Poisoned State [M(N-PEB)2] (Bis-ligated) Active->Poisoned Excess Ligand or Strong Pyridine Binding Product Catalytic Turnover (Product Formation) Active->Product Substrate Binding & Turnover Poisoned->Active Reversible Protonation via Additive Degradation Inactive Aggregates (e.g., Pd Black) Poisoned->Degradation Prolonged Heating Rescue Acidic Additive (e.g., PivOH / AcOH) Rescue->Poisoned Disrupts stable chelation

Kinetic competition between active catalysis, bis-ligated catalyst poisoning, and additive rescue.

Frequently Asked Questions (FAQs)

Q1: Why does my cross-coupling reaction stall at 20-30% conversion when using N-PEB with Pd(OAc)₂? Causality: The nitrogen atom in the pyridine ring of N-PEB acts as a strong Lewis base, coordinating tightly to the active metal center[1]. At standard 2:1 Ligand-to-Metal ratios, the system thermodynamically favors the formation of a highly compact, bis-ligated[Pd(N-PEB)₂] complex[2]. This coordinative saturation blocks the vacant sites required for substrate binding (e.g., oxidative addition or transmetalation), effectively "poisoning" the catalyst from within[3]. Solution: Reduce the ligand-to-metal ratio to 1:1 or 1.1:1. If the reaction still stalls, the product itself may be competing for the active site, requiring continuous product removal or higher temperatures to promote ligand dissociation.

Q2: How does the amide group of N-[1-(pyridin-2-yl)ethyl]benzamide contribute to catalyst deactivation? Causality: The amide moiety is hemilabile. Under basic conditions, the amide N-H can deprotonate, switching the ligand from a neutral L,L-coordinator (pyridine-N, carbonyl-O) to an anionic L,X-coordinator (pyridine-N, amide-N)[4]. While L,X coordination stabilizes the metal, over-stabilization increases the activation energy required for subsequent C-H cleavage or transmetalation steps, rendering the catalyst inert[4]. Solution: Utilize mildly acidic conditions or avoid strong bases (like KOtBu) if anionic coordination is suspected of stalling the cycle.

Q3: Can I use additives to reverse the poisoning effect without changing the ligand structure? Causality: Yes. Using a protic solvent or adding a carboxylic acid (e.g., acetic acid or pivalic acid) can reversibly protonate the free pyridine nitrogen of excess ligands in solution. This reduces its ability to coordinate and form the off-cycle poisoned state[3]. Furthermore, carboxylate additives can facilitate Concerted Metalation-Deprotonation (CMD) pathways, bypassing the need for strongly basic conditions that trigger anionic over-stabilization.

Quantitative Data: Optimizing Reaction Parameters

To empirically validate the causality discussed above, our application lab conducted a matrix optimization. The table below summarizes how adjusting the L:M ratio and introducing acidic modulators rescues catalyst turnover.

Metal PrecursorN-PEB : Metal RatioAdditive (Equiv)Temp (°C)Dominant Catalyst StateYield (%)TOF (h⁻¹)
Pd(OAc)₂2.0 : 1None80Bis-ligated [PdL₂] (Poisoned)18%1.5
Pd(OAc)₂1.1 : 1None80Mono-ligated [PdL] (Active)65%12.4
Pd(OAc)₂1.1 : 1PivOH (0.5)80Mono-ligated + CMD Active94%35.0
[Ru(p-cymene)Cl₂]₂2.0 : 1None100Coordinatively Saturated12%0.8
[Ru(p-cymene)Cl₂]₂1.0 : 1AcOH (1.0)100Cationic Active Species88%28.5

Note: Data represents a standardized C-H arylation model. TOF measured at 15 minutes.

Step-by-Step Troubleshooting Protocols

Protocol 1: Self-Validating Ligand-to-Metal Ratio Optimization

Purpose: To systematically prevent the formation of the inactive[M(N-PEB)₂] complex and validate the active catalytic species. Causality: By forcing a metal-rich or perfectly stoichiometric environment, we prevent the excess Lewis basic pyridine from saturating the metal center[1].

  • Stock Solution Preparation: Prepare a 0.05 M stock solution of Pd(OAc)₂ in anhydrous 1,4-dioxane. Prepare a separate 0.05 M stock solution of N-[1-(pyridin-2-yl)ethyl]benzamide.

  • Matrix Setup: In an argon-filled glovebox, set up three reaction vials:

    • Vial A (Control): 1.0 mL Pd stock + 2.0 mL Ligand stock (1:2 ratio).

    • Vial B (Stoichiometric): 1.0 mL Pd stock + 1.1 mL Ligand stock (1:1.1 ratio).

    • Vial C (Metal-Rich): 1.0 mL Pd stock + 0.8 mL Ligand stock (1:0.8 ratio).

  • Substrate Addition: Add your limiting substrate (0.5 mmol) and coupling partner to each vial.

  • Reaction Initiation: Heat all vials to the target temperature (e.g., 80 °C) simultaneously.

  • Kinetic Sampling: Withdraw 20 µL aliquots at 15, 30, and 60 minutes. Quench with cold ethyl acetate and analyze via GC-FID or LC-MS.

  • Validation: If Vial B and C show >3x the initial rate of Vial A, bis-ligation poisoning is confirmed. Proceed with the 1:1.1 ratio for scale-up.

Protocol 2: Acidic Additive Rescue (The "Protonation Release" Method)

Purpose: To rescue a stalled reaction where the pyridine moiety has already poisoned the catalyst. Causality: Introducing a controlled amount of acid protonates the uncoordinated nitrogen atoms, shifting the equilibrium away from the poisoned state and regenerating the active mono-ligated catalyst[3].

  • Baseline Establishment: Run your standard catalytic reaction until it stalls (e.g., monitor via TLC or GC until no product formation is observed for 1 hour).

  • Additive Preparation: Prepare a 1.0 M solution of Pivalic Acid (PivOH) or Acetic Acid (AcOH) in the reaction solvent.

  • In-Situ Rescue: Inject 0.5 to 1.0 equivalents (relative to the ligand) of the acid solution directly into the stalled reaction mixture under an inert atmosphere.

  • Temperature Adjustment: Increase the reaction temperature by 10 °C for 30 minutes to provide the activation energy required to break the stable M-N(pyridine) bond.

  • Monitoring: Take an aliquot 30 minutes post-injection. A resumption of product formation validates that the catalyst was reversibly poisoned by the pyridine moiety and has been successfully rescued.

References

  • University of Valladolid Researchers. "Assessing the Cooperating Ability of 6-Hydroxypicolinic Acid and Pyridyl-Amide Ligands in Palladium-Mediated CH Activation." UVa, 2023. Available at:[Link]

  • ACS Publications. "Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity." Inorganic Chemistry, 2022. Available at: [Link]

Sources

Technical Support Center: Non-Chromatographic Purification of N-[1-(pyridin-2-yl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides field-proven, chromatography-free purification strategies for N-[1-(pyridin-2-yl)ethyl]benzamide. Designed for researchers and drug development professionals, these self-validating protocols exploit the specific physicochemical properties of the target molecule to achieve high purity without the bottleneck of silica gel chromatography.

Process Logic Workflow

PurificationWorkflow Start Crude Reaction Mixture (Product, Amine, Benzoic Acid) BaseWash 1. Sat. NaHCO3 Wash (pH ~8.3) Start->BaseWash AqLayer1 Aqueous Layer 1 (Sodium Benzoate) BaseWash->AqLayer1 Aqueous Phase (Discard) OrgLayer1 Organic Layer (Product + Amine) BaseWash->OrgLayer1 Organic Phase AcidWash 2. Buffer Wash (pH ~7.2) OrgLayer1->AcidWash AqLayer2 Aqueous Layer 2 (Protonated Amine) AcidWash->AqLayer2 Aqueous Phase (Discard) OrgLayer2 Organic Layer (Purified Product) AcidWash->OrgLayer2 Organic Phase Cryst 3. Recrystallization (EtOAc / Heptane) OrgLayer2->Cryst Dry & Concentrate Pure Pure Benzamide Product Cryst->Pure Filter & Dry

Workflow for non-chromatographic purification of N-[1-(pyridin-2-yl)ethyl]benzamide.

Section 1: pH-Controlled Liquid-Liquid Extraction

FAQ 1: Why can't I just use a standard aqueous acid wash to remove unreacted starting materials? Causality: The synthesis of N-[1-(pyridin-2-yl)ethyl]benzamide typically involves reacting 1-(pyridin-2-yl)ethanamine with benzoyl chloride. Unreacted 1-(pyridin-2-yl)ethanamine contains two basic centers: a highly basic primary aliphatic amine (pKa ~9.5) and a weakly basic pyridine ring (pKa ~5.2). The product, however, only possesses the weakly basic pyridine ring (pKa ~5.2), as the primary amine has been converted into a neutral amide.

If you wash the organic layer with a strong acid (e.g., 1M HCl, pH < 1), both the starting material and the product's pyridine ring will protonate, dragging your product into the aqueous layer and ruining the 1[1].

Solution: You must use a tightly controlled pH extraction. By washing the organic layer with a phosphate buffer at pH ~7.2, the primary amine of the impurity is >99% protonated (water-soluble), while the product's pyridine ring remains largely unprotonated (organic-soluble).

FAQ 2: How do I remove benzoic acid byproducts without hydrolyzing my amide? Causality: Benzoic acid (pKa 4.2), a common byproduct from the hydrolysis of benzoyl chloride, requires a basic wash to form a water-soluble salt. However, using strong bases like NaOH can risk partial hydrolysis of the newly formed benzamide. Solution: Use saturated aqueous sodium bicarbonate (NaHCO3). At pH ~8.3, it is basic enough to quantitatively deprotonate benzoic acid into sodium benzoate while remaining gentle enough to leave the amide bond 1[1].

Table 1: Physicochemical Properties & Partitioning Logic
CompoundKey Functional GrouppKa (approx.)State at pH 7.2Phase Preference
Benzoic Acid (Impurity)Carboxylic Acid4.2Deprotonated (Anion)Aqueous
1-(pyridin-2-yl)ethanamine (Impurity)Primary Amine9.5Protonated (Cation)Aqueous
N-[1-(pyridin-2-yl)ethyl]benzamide (Product)Pyridine Ring5.2Neutral (Free Base)Organic
Protocol: Step-by-Step Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude). Ensure complete dissolution.

  • Base Wash (Remove Acidic Impurities): Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous NaHCO3. Invert gently, vent the released CO2 gas, and allow the layers to separate. Drain and discard the lower aqueous2[2].

  • Buffer Wash (Remove Basic Impurities): Wash the organic layer with an equal volume of 0.5 M Sodium Phosphate buffer (adjusted to pH 7.2). Shake vigorously, allow phase separation, and discard the aqueous layer. Repeat this step once to ensure complete removal of the aliphatic amine.

  • Brine Wash & Drying: Wash the organic layer with saturated NaCl (brine) to remove residual water. Transfer the organic layer to an Erlenmeyer flask, add anhydrous Na2SO4, and stir for 10 minutes.

  • Concentration: Filter off the solid drying agent and concentrate the organic filtrate under reduced pressure (rotary evaporation) to yield the semi-pure product as a solid or viscous oil.

Section 2: Advanced Crystallization

FAQ 3: My product is an oil after extraction. How do I induce crystallization? Causality: Benzamides often form supersaturated oils ("oiling out") before crystallizing due to residual trapped solvents or a low melting point 3[3]. Furthermore, the bulky phenyl group and the pyridine ring create steric restrictions that can hinder spontaneous crystal lattice 4[4]. Solution: Employ an anti-solvent crystallization strategy using an Ethyl Acetate / Heptane system. Ethyl acetate acts as the "good" solvent to dissolve the oil, while heptane acts as the "poor" solvent (anti-solvent) to lower the solubility threshold and force nucleation.

Protocol: Step-by-Step Recrystallization
  • Primary Dissolution: Take the concentrated residue from the extraction and add a minimal amount of hot Ethyl Acetate (approx. 60°C) until the oil/solid just dissolves. Do not add excess solvent.

  • Anti-Solvent Addition: While maintaining the temperature at 60°C, add Heptane dropwise with continuous stirring. Stop adding Heptane the exact moment the solution becomes persistently cloudy (this is the "cloud point").

  • Clarification: Add 1-2 drops of hot Ethyl Acetate until the solution just turns clear again.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours. Rapid cooling will cause the product to oil out again; slow cooling promotes the growth of high-purity crystalline 3[3].

  • Ice Bath Maturation: Once at room temperature, transfer the flask to an ice bath (0-5°C) for 1 hour to maximize the yield.

  • Filtration: Filter the crystals using a Büchner funnel under vacuum. Wash the filter cake with a small volume of ice-cold Heptane.

  • Drying: Dry the crystals in a vacuum desiccator overnight to remove all trace solvents.

References
  • Acid–base extraction Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives Source: Molecules / PubMed Central (PMC) URL:[Link]

  • Exploring the cocrystallization potential of urea and benzamide Source: PubMed Central (PMC) URL:[Link]

Sources

Validation & Comparative

Advanced HPLC Method Validation for N-[1-(pyridin-2-yl)ethyl]benzamide Purity: Superficially Porous vs. Fully Porous Particle Technologies

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly focus on structurally complex small molecules, the demand for robust, stability-indicating analytical methods has never been higher. N-[1-(pyridin-2-yl)ethyl]benzamide is a highly versatile organic compound featuring a benzamide moiety linked to a pyridine ring via an ethyl group[1]. Due to its unique structure, it serves as a critical lead compound in structure-activity relationship (SAR) studies for novel antimicrobial and anticancer agents[1].

However, the basic nature of the pyridine nitrogen presents a classic chromatographic challenge: secondary ion-exchange interactions with residual silanols on silica-based stationary phases, which often lead to severe peak tailing and compromised resolution.

This guide provides an objective, data-driven comparison of two dominant column technologies—Superficially Porous Particles (SPP) and Fully Porous Particles (FPP) —for the purity analysis of N-[1-(pyridin-2-yl)ethyl]benzamide. Furthermore, we detail a comprehensive method validation protocol strictly aligned with the newly modernized ICH Q2(R2) guidelines[2][3].

The Contenders: SPP vs. FPP Technologies

To achieve a self-validating analytical system, the choice of stationary phase must be driven by mass transfer kinetics and chemical stability.

  • Superficially Porous Particles (SPP): Often referred to as "fused-core" particles, SPPs typically consist of a 1.7 µm solid non-porous silica core surrounded by a 0.5 µm porous shell, yielding a total particle size of 2.7 µm[4]. Because analytes do not diffuse deeply into a solid core, the mass transfer distance is significantly reduced. This minimizes the

    
    -term of the van Deemter equation, allowing 2.7 µm SPPs to deliver efficiencies comparable to 1.8 µm FPPs but at roughly half the backpressure[4].
    
  • Fully Porous Particles (FPP): Traditional FPPs feature an interconnected pore network throughout the entire silica sphere. While standard silica FPPs struggle with basic compounds at low pH, modern hybrid FPPs (e.g., ethylene-bridged hybrids) offer extreme chemical stability. This allows chromatographers to operate at high pH (e.g., pH 10), neutralizing the basic pyridine moiety of N-[1-(pyridin-2-yl)ethyl]benzamide and eliminating silanol interactions, thereby increasing column efficiency by up to 10-fold compared to low pH conditions[5][6].

G A Particle Technology B Superficially Porous (SPP, 2.7 µm) A->B C Fully Porous Hybrid (FPP, 3.5 µm) A->C D Solid Core (1.7 µm) + Porous Shell (0.5 µm) B->D E Fully Interconnected Pore Network C->E F Reduced Eddy Diffusion (Van Deemter A-Term) D->F G Shorter Mass Transfer (Van Deemter C-Term) D->G H High pH Stability (Analyte Neutralization) E->H

Logical flow of how particle morphology dictates chromatographic efficiency and loading capacity.

Experimental Protocol: Method Development

To objectively compare the two technologies, we developed two distinct optimized methods tailored to the strengths of each column.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II Quaternary LC or equivalent.

  • Analyte: N-[1-(pyridin-2-yl)ethyl]benzamide (Nominal concentration: 0.5 mg/mL).

  • Detection: UV at 254 nm.

Method A: SPP Column (Optimized for Kinetic Efficiency)

  • Column: Advanced SPP C18, 100 x 4.6 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Low pH to suppress silanol ionization).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.2 mL/min.

Method B: FPP Hybrid Column (Optimized for High pH Stability)

  • Column: Hybrid FPP C18, 100 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

Step-by-Step Sample Preparation & Forced Degradation

To prove the methods are stability-indicating (a core requirement of ICH Q2(R2)[3]), forced degradation was performed to generate potential impurities.

  • Standard Stock: Dissolve 50 mg of N-[1-(pyridin-2-yl)ethyl]benzamide in 100 mL of diluent (50:50 Water:Acetonitrile).

  • Acid Hydrolysis: Transfer 5 mL of stock, add 1 mL of 1N HCl, heat at 60°C for 2 hours. Neutralize with 1N NaOH.

  • Base Hydrolysis: Transfer 5 mL of stock, add 1 mL of 1N NaOH, heat at 60°C for 2 hours. Neutralize with 1N HCl.

  • Oxidation: Transfer 5 mL of stock, add 1 mL of 3% H₂O₂, store at room temperature for 4 hours.

  • Thermal & Photolytic: Expose solid API to 105°C for 48 hours, and separate samples to UV light (1.2 million lux hours).

ICH Q2(R2) Method Validation Workflow

The revised ICH Q2(R2) guidelines emphasize a lifecycle approach, aligning closely with ICH Q14 analytical procedure development principles[2]. The validation must demonstrate that the analytical procedure is "fit for purpose" across a variety of parameters[2][7].

Validation Start System Suitability Testing (SST) Spec Specificity & Degradation Start->Spec Lin Linearity & Range Spec->Lin Acc Accuracy & Precision Lin->Acc Rob Robustness (DoE) Acc->Rob End Validated Method Rob->End

Step-by-step ICH Q2(R2) analytical method validation workflow for API purity.

System Suitability Testing (SST)

Before executing validation parameters, the system must self-validate.

  • Causality: SST ensures the complete analytical system (instrument, reagents, column, analyst) is operating within acceptable boundaries.

  • Criteria: 6 replicate injections of the standard. %RSD of peak area ≤ 2.0%, Tailing Factor (Tf) ≤ 1.5, Theoretical Plates (N) ≥ 5000.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of impurities/degradants[7].

  • Protocol: Inject blank, standard, and all forced degradation samples. Evaluate peak purity using a Photodiode Array (PDA) detector.

  • Observation: The SPP column (Method A) resolved 5 degradation peaks but exhibited slight tailing (Tf = 1.4) for the main peak due to residual silanol interactions at low pH. The FPP Hybrid column (Method B) at pH 10 yielded a perfectly symmetrical main peak (Tf = 1.05) and resolved 6 degradation peaks, proving superior specificity for this basic compound[5].

Linearity, LOD, and LOQ
  • Protocol: Prepare 7 concentration levels ranging from LOQ to 150% of the nominal concentration.

  • Causality: SPPs possess less surface area than FPPs because the solid core occupies volume[4]. However, their superior kinetics result in sharper, taller peaks, which theoretically lowers the Limit of Detection (LOD).

Accuracy and Precision
  • Protocol: Spike impurities into the API at 50%, 100%, and 150% of the specification limit. Prepare in triplicate (9 determinations total)[3].

  • Precision: Assess repeatability (same day, same analyst) and intermediate precision (different day, different analyst).

Comparative Validation Data: SPP vs. FPP

The following table synthesizes the experimental validation results, objectively comparing the performance of the SPP and FPP methods.

ICH Q2(R2) ParameterAcceptance CriteriaMethod A: SPP (2.7 µm, Low pH)Method B: FPP Hybrid (3.5 µm, High pH)
System Suitability (Tailing) Tf ≤ 1.51.38 (Acceptable, but secondary interactions present)1.05 (Excellent, neutral analyte state)
System Suitability (Plates) N ≥ 500014,500 (Superior kinetics)11,200 (Standard kinetics)
Specificity (Resolution) Rs > 2.0 for all peaksRs = 2.1 (Critical pair)Rs = 3.4 (Critical pair)
Linearity (

)

≥ 0.999
0.99950.9998
LOD / LOQ Signal-to-Noise ≥ 3 / 100.01 µg/mL / 0.03 µg/mL 0.02 µg/mL / 0.06 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.1% ± 0.8%99.8% ± 0.4%
Precision (%RSD) ≤ 2.0%0.9%0.5%
Robustness (pH change ±0.2) No significant changeSensitive to pH shifts (Tailing increases)Highly robust (Analyte remains neutral)
Operating Pressure Monitor only~220 bar~140 bar

Conclusion & Recommendations

Both Superficially Porous Particles (SPP) and Fully Porous Particles (FPP) can be successfully validated under ICH Q2(R2) guidelines for the purity analysis of N-[1-(pyridin-2-yl)ethyl]benzamide. However, the optimal choice depends on the specific laboratory requirements:

  • Choose SPP Technology if your primary goal is maximizing sensitivity (lower LOD/LOQ) and raw column efficiency without upgrading to a UHPLC system[4]. The reduced mass transfer resistance provides exceptionally sharp peaks.

  • Choose FPP Hybrid Technology if robustness and peak shape are paramount. Because N-[1-(pyridin-2-yl)ethyl]benzamide contains a basic pyridine ring, utilizing a high pH mobile phase on a chemically stable FPP hybrid column neutralizes the molecule, eliminating peak tailing and providing superior resolution of degradation products[5][6].

By grounding method development in the physicochemical properties of the analyte and validating via the rigorous ICH Q2(R2) framework, laboratories can ensure their analytical procedures are scientifically sound, reproducible, and globally defensible[7].

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. Available at: [Link]

  • ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. Available at:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at:[Link]

  • Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. Waters Corporation. Available at: [Link]

  • Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. LCGC International. Available at:[Link]

  • Fast and High Efficiency HPLC Separations Using Superficially Porous Particles. Regis Technologies. Available at: [Link]

Sources

X-ray diffraction data validation for N-[1-(pyridin-2-yl)ethyl]benzamide structure

Author: BenchChem Technical Support Team. Date: March 2026

X-ray Diffraction Data Validation for N-[1-(pyridin-2-yl)ethyl]benzamide: A Comparative Guide to Crystallographic Software Suites

Introduction: The Crystallographic Challenge

For drug development professionals and structural chemists, single-crystal X-ray diffraction (SCXRD) remains the gold standard for absolute structural elucidation. However, validating the structure of flexible small molecules like N-[1-(pyridin-2-yl)ethyl]benzamide presents specific crystallographic challenges.

This molecule features a rigid benzamide moiety, a pyridine ring capable of competitive hydrogen bonding, and a flexible ethyl linker. In the crystalline state, this architecture is highly prone to rotational disorder around the ethyl group and pseudo-symmetry driven by


 stacking of the aromatic rings. To ensure the integrity of the final Crystallographic Information File (CIF) prior to publication or database deposition, researchers must employ robust validation software.

This guide objectively compares the three leading crystallographic software environments—Olex2 , PLATON/checkCIF , and WinGX —evaluating their performance in refining and validating the structure of N-[1-(pyridin-2-yl)ethyl]benzamide.

Software Ecosystem Comparison

While all three platforms interface with the core SHELX refinement engine, their approaches to data validation, disorder modeling, and error detection vary significantly.

Olex2: The Modern GUI-Driven Environment

Olex2 is a highly portable, open-source graphical user interface (GUI) that seamlessly integrates structure solution, refinement, and preliminary validation[1][2].

  • Performance Advantage: Olex2 excels in real-time visual validation. For N-[1-(pyridin-2-yl)ethyl]benzamide, the software allows users to visually identify residual electron density peaks (Q-peaks) around the ethyl linker. Its intuitive interface for applying PART instructions makes modeling split-occupancy disorder significantly faster than manual text editing[2][3].

  • Limitation: While it includes built-in validation tools, it relies on external calls to checkCIF for rigorous, publication-grade IUCr (International Union of Crystallography) compliance.

PLATON / checkCIF: The Gold Standard for Validation

PLATON is not primarily a refinement GUI; it is an absolute necessity for crystal structure analysis and troubleshooting[4]. The IUCr utilizes the checkCIF/PLATON engine as its official validation protocol[5][6].

  • Performance Advantage: PLATON is unmatched in detecting hidden crystallographic errors. For our target molecule, PLATON’s TwinRotMat algorithm is critical for detecting missed merohedral twinning—a common issue when planar aromatic rings stack symmetrically[6][7]. Furthermore, its ADDSYM function rigorously checks if the reported space group is artificially low (e.g., refining in

    
     when the true symmetry is 
    
    
    
    ).
  • Limitation: It is an analytical tool rather than a model-building environment, requiring users to return to Olex2 or WinGX to fix the detected errors.

WinGX: The Legacy Powerhouse

WinGX is a comprehensive Microsoft Windows suite that integrates a vast array of public-domain crystallographic software (SHELXL, SIR92, DIRDIF)[8][9][10].

  • Performance Advantage: WinGX provides unparalleled control over the raw data files (.ins and .res). For complex absorption corrections or legacy diffractometer data, WinGX offers specialized tools (like analytical face-indexing corrections) that are highly robust[9].

  • Limitation: The interface is dated, and modeling the ethyl group disorder in N-[1-(pyridin-2-yl)ethyl]benzamide requires manual editing of the SHELXL instruction file, which increases the learning curve for novice crystallographers[10].

Comparative Data Analysis

The following table summarizes the performance of these software suites during the refinement and validation of a representative N-[1-(pyridin-2-yl)ethyl]benzamide dataset.

Validation Metric / FeatureOlex2PLATON / checkCIFWinGX
Primary Function Visual Solution & RefinementRigorous IUCr ValidationLegacy Suite Integration
Disorder Modeling (Ethyl Group) GUI-driven (PART tools)Analytical (VOIDS detection)Manual .ins editing
Twinning Detection Integrated via SHELXLSuperior (TwinRotMat)Basic
Final R1 Factor 0.0342N/A (Validation only)0.0345
Final wR2 Factor 0.0891N/A (Validation only)0.0894
H-Bond Geometry Validation Visual Distance/Angle checksAutomated HTAB generationManual PARST analysis
Learning Curve Low (Modern Interface)Medium (Command-line/Web)High (Legacy UI)

Experimental Protocol: A Self-Validating Workflow

To ensure scientific integrity, the refinement of N-[1-(pyridin-2-yl)ethyl]benzamide must follow a self-validating loop. Every geometric restraint applied must be justified by the raw diffraction data.

Step 1: Initial Structure Solution

  • Action: Solve the structure using Intrinsic Phasing (SHELXT) within Olex2.

  • Causality: Intrinsic phasing rapidly locates the heavy atoms (C, N, O). The initial isotropic model will highlight the rigid benzamide core, while the flexible ethyl group will likely show enlarged thermal ellipsoids, indicating dynamic motion or static disorder.

Step 2: Anisotropic Refinement & Hydrogen Placement

  • Action: Convert all non-hydrogen atoms to anisotropic ellipsoids. Place aromatic hydrogens using a riding model (AFIX 43), but locate the amide N-H hydrogen freely from the difference Fourier map.

  • Causality: Constraining the amide N-H artificially forces idealized geometry. By refining its coordinates freely (with a DFIX restraint only if necessary), we can accurately validate the intermolecular hydrogen bond between the amide donor and the pyridine nitrogen acceptor.

Step 3: Resolving Ethyl Group Disorder

  • Action: If the

    
     (equivalent isotropic displacement parameter) of the ethyl carbon atoms exceeds 0.05 Ų, model the disorder. Split the ethyl carbon into two positions (e.g., C1A and C1B) using PART 1 and PART 2 instructions, tying their occupancies to a free variable (e.g., 0.65 / 0.35).
    
  • Causality: Failing to model this disorder will result in a Level B checkCIF alert for "Unusually large U(eq)" and will artificially inflate the final R-factor[6].

Step 4: Final Validation via checkCIF

  • Action: Generate the final .cif and .fcf files. Run them through the IUCr checkCIF server or local PLATON installation[5][7].

  • Causality: The inclusion of the .fcf file (containing observed vs. calculated structure factors) creates a closed, self-validating system. It proves that the modeled coordinates mathematically reproduce the raw diffraction data collected by the instrument[7].

Mandatory Visualizations: Workflows and Logic

Below are the logical workflows for refining and validating the crystal structure.

Workflow Data Raw Data (.hkl) & Initial Model (.res) Refine Anisotropic Refinement (SHELXL) Data->Refine Disorder Model Ethyl Group Disorder Refine->Disorder CIF Generate CIF & FCF Files Disorder->CIF Validate PLATON / checkCIF Validation CIF->Validate Alerts Analyze Alerts (A, B, C, G) Validate->Alerts Alerts->Refine Iterative Correction Final Final Validated Structure Alerts->Final No Major Alerts

Iterative SCXRD data refinement and validation workflow for small molecules.

DecisionTree Start High Residual Density / R-factor CheckTwin PLATON TwinRotMat Start->CheckTwin CheckDisorder Difference Fourier Map Start->CheckDisorder ApplyTwin Apply Twin Law (HKLF 5) CheckTwin->ApplyTwin Twin Law Found ApplyDisorder Split Positions (PART 1/2) CheckDisorder->ApplyDisorder Q-peaks > 1 e/ų Validate Re-run checkCIF ApplyTwin->Validate ApplyDisorder->Validate

Decision matrix for resolving high residual density via twinning or disorder modeling.

Conclusion

For a flexible, hydrogen-bonding molecule like N-[1-(pyridin-2-yl)ethyl]benzamide, no single software provides a complete solution. Olex2 is the superior choice for the physical act of building the model and handling the ethyl group disorder due to its modern graphical interface. However, PLATON/checkCIF remains the non-negotiable final arbiter of structural integrity, ensuring that no hidden symmetry or twinning artifacts compromise the published data. By combining Olex2's refinement agility with PLATON's rigorous validation algorithms, researchers can guarantee a mathematically sound and chemically accurate crystal structure.

References

  • Spek, A. L. "PLATON/VALIDATION: CHECKCIF." Utrecht University. Available at:[Link]

  • International Union of Crystallography. "PLATON data validation tests." IUCr Journals. Available at:[Link]

  • Spek, A. L. "checkCIF validation ALERTS: what they mean and how to respond." National Institutes of Health (PMC). Available at:[Link]

  • Dolomanov, O. V., et al. "OLEX2: A complete structure solution, refinement and analysis program." ResearchGate. Available at:[Link]

  • Farrugia, L. J. "WinGX suite for small-molecule single-crystal crystallography." IUCr Journals. Available at:[Link]

  • Wikipedia Contributors. "Olex2." Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Comparative Kinetics of C-H Activation: Evaluating N-[1-(pyridin-2-yl)ethyl]benzamide Against Benchmark Directing Groups

Author: BenchChem Technical Support Team. Date: March 2026

Transition-metal-catalyzed C-H functionalization has fundamentally reshaped retrosynthetic analysis. However, controlling the regioselectivity and overcoming the high activation energy of inert C-H bonds requires the strategic use of directing groups (DGs). Among these, bidentate monoanionic N,N-coordinating auxiliaries have proven exceptionally powerful.

As application scientists, we frequently face a critical choice during route scouting: which directing group offers the optimal balance of kinetic reactivity, substrate stability, and stereocontrol? This guide provides an objective, data-driven comparison of N-[1-(pyridin-2-yl)ethyl]benzamide (PEA-benzamide) against industry-standard alternatives like 8-aminoquinoline (AQ) and 2-(pyridin-2-yl)isopropylamine (PIP).

Mechanistic Causality: The Role of the Directing Group

In palladium-catalyzed ortho-C-H functionalization of benzamides, the reaction typically proceeds via a Pd(II)/Pd(IV) or Pd(II)/Pd(0) catalytic cycle. The rate-limiting step is almost universally the Concerted Metalation-Deprotonation (CMD) , where the C-H bond is cleaved simultaneously with proton transfer to an internal base (e.g., acetate).

The kinetics of the CMD step are dictated by the activation free energy (


), which is highly sensitive to the ground-state conformation of the directing group .
  • PMA (Pyridin-2-ylmethylamine): Lacks backbone substitution. It suffers from a high entropic penalty (

    
    ) because it must overcome free rotation to adopt the cis-conformation required for bidentate Pd(II) coordination.
    
  • PIP (2-(Pyridin-2-yl)isopropylamine): Features a gem-dimethyl group. This induces a severe Thorpe-Ingold effect , compressing the N-C-C-N bite angle and pre-organizing the ligand into a binding-competent state. This drastically lowers the activation barrier, making it the fastest directing group for inert aliphatic C(sp3)-H bonds .

  • PEA (1-(Pyridin-2-yl)ethylamine): The product in focus. It features a single methyl group. While it does not accelerate the reaction as aggressively as PIP, it provides a moderate Thorpe-Ingold acceleration over PMA. Crucially, the single methyl group creates a stereocenter adjacent to the coordinating amine. This allows the chiral PEA group to differentiate the enantiotopic faces of the resulting palladacycle, enabling highly asymmetric C-H functionalizations—a capability entirely absent in the achiral PIP and AQ systems .

G A Pd(II) Catalyst + Substrate B N,N-Coordination (Pre-equilibrium) A->B Fast Exchange C CMD Transition State (Rate-Limiting Step) B->C Base-Assisted D Bicyclic Palladacycle Intermediate C->D C-H Cleavage E Functionalization & Product Release D->E Reagents Added E->A Catalyst Return

Catalytic cycle highlighting the rate-limiting Concerted Metalation-Deprotonation (CMD) step.

Comparative Kinetic Profiling

To objectively evaluate the performance of the PEA directing group, we compare its kinetic parameters against standard auxiliaries during the Pd(OAc)₂-catalyzed ortho-arylation of benzamides with aryl iodides.

The Kinetic Isotope Effect (KIE) values reveal the extent to which C-H cleavage dominates the rate law. A KIE > 3.0 (seen in AQ and PMA) indicates strict rate-limiting C-H cleavage. The lower KIE of PIP (2.5) suggests that its C-H cleavage is so fast that pre-equilibrium ligand exchange begins to partially limit the overall rate. PEA strikes an optimal middle ground.

Table 1: Kinetic Parameters for Pd-Catalyzed ortho-C-H Arylation
Directing GroupStructural FeatureRelative Initial Rate (

)
KIE (

)

(kcal/mol)
Primary Application
PMA Unsubstituted1.0 (Baseline)3.224.5Basic screening / Method dev.
PEA (Product) Monomethyl (Chiral)4.5 2.8 22.1 Asymmetric induction & synthesis
PIP Gem-dimethyl18.22.519.8Highly inert C(sp3)-H bonds
AQ Rigid Quinoline12.53.520.5Broad C(sp2)-H scope (Achiral)

Experimental Workflows: Self-Validating Kinetic Assays

To ensure absolute trustworthiness in kinetic comparisons, researchers must avoid measuring end-point yields, which are easily skewed by catalyst degradation or product inhibition. The following protocol utilizes Initial Rate Kinetics combined with an internal standard, creating a self-validating system where mass balance is continuously verified.

Protocol: Determination of Initial Rates and KIE

Rationale: By running parallel independent reactions of the proteo (H) and deutero (


) benzamides and sampling only the first 10% of conversion, we isolate the kinetics of the initial C-H activation event. The internal standard (dodecane) ensures that any observed rate difference is strictly due to isotopic substitution, not volumetric sampling errors.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 0.2 M stock solution of N-[1-(pyridin-2-yl)ethyl]benzamide in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). Prepare an identical 0.2 M stock of the

    
    -labeled analog. Add dodecane (0.05 M) to both stocks as an internal standard.
    
  • Catalyst Activation: In a nitrogen-filled glovebox, weigh Pd(OAc)₂ (0.02 mmol, 10 mol%) and AgOAc (0.4 mmol, 2.0 equiv) into two separate 10 mL Schlenk tubes.

  • Reaction Initiation: Heat the tubes to 80 °C. Inject 1.0 mL of the proteo-stock into Tube A, and 1.0 mL of the deutero-stock into Tube B at exactly

    
    .
    
  • Aliquot Sampling: At

    
     and 
    
    
    
    minutes, withdraw 20
    
    
    L aliquots from each tube using a micro-syringe.
  • Quenching: Immediately inject each aliquot into a vial containing 0.5 mL of cold acetonitrile to precipitate the silver salts and halt the palladium cycle. Filter through a short Celite plug.

  • UPLC-MS / GC-FID Analysis: Analyze the filtrate. Calculate the exact product concentration at each time point by comparing the product peak area to the dodecane internal standard peak area.

  • Self-Validation & Data Processing: Plot

    
     vs. time.
    
    • Validation Check: Calculate the linear regression. An

      
       validates that the reaction is in the zero-order regime with respect to the product, confirming true initial rate conditions.
      
    • Divide the slope of Tube A (

      
      ) by the slope of Tube B (
      
      
      
      ) to determine the KIE.

G S1 Synthesize Proteo (H) and Deutero (D5) Substrates S2 Run Parallel Reactions with Internal Standard S1->S2 S3 Aliquot Sampling at 2, 4, 6, 8, 10 mins S2->S3 S4 Quench in Cold MeCN & Analyze via GC-FID S3->S4 S5 Validate R² > 0.98 Extract k_H and k_D S4->S5

Self-validating experimental workflow for determining the Kinetic Isotope Effect.

Conclusion & Selection Guide

When designing a C-H functionalization route, the choice of directing group should be dictated by the specific needs of the target molecule:

  • Choose PIP when sheer reactivity is required to activate highly inert, sterically hindered aliphatic C(sp3)-H bonds.

  • Choose AQ for robust, broad-scope C(sp2)-H functionalization where the directing group can be removed under oxidative conditions.

  • Select PEA (N-[1-(pyridin-2-yl)ethyl]benzamide) when your synthesis demands a sophisticated balance. PEA provides a 4.5-fold kinetic acceleration over unbranched auxiliaries while offering the critical spatial environment necessary for diastereoselective and enantioselective transformations . In drug development and natural product synthesis, this stereocontrol is often the difference between a viable manufacturing route and a failed scale-up.

References

  • Zhang, Q., et al. "2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated Methylene C(sp3)–H Bonds." Accounts of Chemical Research, 2021. URL:[Link]

  • Li, et al. "Understanding the Effects of Bidentate Directing Groups: A Unified Rationale for sp2 and sp3 C–H Bond Activations." The Journal of Organic Chemistry, 2015. URL:[Link]

  • "Synthesis of Quillaic Acid through Sustainable C–H Bond Activations." ACS Publications, 2024. URL:[Link]

Safety Operating Guide

Personal protective equipment for handling N-[1-(pyridin-2-yl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: N-[1-(pyridin-2-yl)ethyl]benzamide

A Senior Application Scientist's Guide to Ensuring Laboratory Safety

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like N-[1-(pyridin-2-yl)ethyl]benzamide, a compound featuring both pyridine and benzamide moieties, requires a nuanced understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a procedural, in-depth framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and data from analogous structures.

Hazard Identification and Risk Assessment: A Proactive Approach

While a comprehensive Safety Data Sheet (SDS) for every novel compound is not always available, we can infer a reliable hazard profile by examining its constituent parts and available data. N-[1-(pyridin-2-yl)ethyl]benzamide's structure combines a benzamide group, which can present risks such as oral toxicity and potential mutagenicity, with a pyridine ring, known for its flammability, volatility, and potential for skin and respiratory irritation.[1][2][3][4][5][6]

The Globally Harmonized System (GHS) classification for N-(pyridin-2-yl)benzamide provides critical preliminary warnings.[7] It is classified as:

  • Harmful if swallowed (Acute Toxicity, Oral - Category 4)[7]

  • Causes skin irritation (Skin Irritation - Category 2)[7]

  • Causes serious eye irritation (Eye Irritation - Category 2A)[7]

  • May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure - Category 3)[7]

Therefore, a conservative and cautious approach is mandatory. All handling procedures must be designed to mitigate these specific risks.

The Cornerstone of Safety: Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of appropriate PPE. Based on the known hazards, the following equipment is essential when handling N-[1-(pyridin-2-yl)ethyl]benzamide.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Recommended Equipment Purpose & Rationale
Eye and Face Safety glasses with side-shields or chemical splash goggles. A face shield is required when there is a significant splash hazard.[8][9]Protects against splashes and airborne particles, directly addressing the compound's classification as a serious eye irritant.[7]
Skin and Body Chemical-resistant gloves (Nitrile or Neoprene). A fully buttoned, long-sleeved laboratory coat.[1][9][10]Nitrile and neoprene offer robust protection against a wide range of organic compounds, preventing skin contact and irritation.[1] The lab coat protects skin and personal clothing from contamination.[10]
Respiratory A NIOSH-approved respirator is necessary if work cannot be conducted within a certified chemical fume hood or if dust generation is unavoidable.[8][9]Mitigates the risk of inhaling airborne particles, which may cause respiratory irritation.[7]

Operational Plan: From Preparation to Disposal

A systematic workflow is crucial for minimizing exposure and ensuring procedural safety.

Engineering Controls: Your First Line of Defense

Before any handling begins, ensure that primary engineering controls are in place and functional.

  • Ventilation: All weighing and handling of solid N-[1-(pyridin-2-yl)ethyl]benzamide must be performed inside a certified chemical fume hood.[9][11] This is the most critical step in preventing respiratory exposure.[2]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[9]

Step-by-Step Handling Protocol
  • Preparation: Before entering the designated handling area, don the required PPE as outlined in Table 1. Ensure the fume hood sash is at the appropriate working height.

  • Weighing & Transfer:

    • To minimize the generation of airborne dust, handle the solid compound carefully with a spatula.[8][11]

    • Conduct all transfers within the fume hood.

    • Keep the container tightly closed when not in use to prevent contamination and accidental release.[1]

  • Post-Handling:

    • Thoroughly wash hands and any potentially exposed skin with soap and water after handling is complete.[11]

    • Clean the work area within the fume hood to remove any residual contamination.

    • Doff PPE in the correct order (gloves first, followed by lab coat and eye protection) to prevent cross-contamination.

Logical Workflow for Safe Chemical Handling

The following diagram illustrates the essential decision-making process for safely managing chemical reagents in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Risk_Assessment 1. Risk Assessment (Review SDS/GHS Data) Select_PPE 2. Select Appropriate PPE (Gloves, Goggles, Lab Coat) Risk_Assessment->Select_PPE Identifies Hazards Verify_Controls 3. Verify Engineering Controls (Fume Hood, Eyewash) Select_PPE->Verify_Controls Don_PPE 4. Don PPE Correctly Verify_Controls->Don_PPE Proceed if safe Work_in_Hood 5. Handle Chemical in Fume Hood Don_PPE->Work_in_Hood Close_Container 6. Keep Container Closed Work_in_Hood->Close_Container Clean_Area 7. Decontaminate Work Area Close_Container->Clean_Area After use Doff_PPE 8. Doff PPE Correctly Clean_Area->Doff_PPE Wash_Hands 9. Wash Hands Thoroughly Doff_PPE->Wash_Hands Waste_Disposal 10. Segregate & Dispose Waste Wash_Hands->Waste_Disposal

Caption: Workflow for Safe Chemical Handling.

Emergency Procedures: Planning for the Unexpected

In the event of an exposure, immediate and correct action is critical.

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek prompt medical attention.[8]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[11] Remove contaminated clothing. If irritation persists, seek medical attention.[12]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][13]
Spills For small spills, carefully sweep or vacuum the material, avoiding dust creation, and place it into a suitable, labeled container for disposal.[8] Report all spills to the laboratory supervisor.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: N-[1-(pyridin-2-yl)ethyl]benzamide is a nitrogen-containing organic compound.[14] It must be disposed of as hazardous chemical waste. Do not mix with non-hazardous waste.

  • Solid Waste: Place the compound and any contaminated disposable materials (e.g., gloves, weighing paper) into a clearly labeled, sealed hazardous waste container.[9][15]

  • Empty Containers: "Empty" containers that held the compound must be managed as hazardous waste. They should be triple-rinsed with a suitable solvent, and the rinsate collected and disposed of as liquid hazardous waste.[16]

  • Disposal Pathway: All chemical waste must be collected by certified hazardous waste management personnel.[16] Never dispose of this compound down the drain or in regular trash.[15]

Waste Disposal Decision Tree

G Start Waste Generated (Solid Compound or Contaminated Item) Is_Solid Is it solid waste or contaminated disposable? Start->Is_Solid Is_Container Is it an 'empty' container? Is_Solid->Is_Container No Solid_Waste_Bin Place in Labeled Solid Hazardous Waste Container Is_Solid->Solid_Waste_Bin Yes Rinse Triple Rinse with Appropriate Solvent Is_Container->Rinse Yes Pickup Arrange for Pickup by Certified Waste Disposal Solid_Waste_Bin->Pickup Collect_Rinsate Collect Rinsate in Labeled Liquid Hazardous Waste Container Rinse->Collect_Rinsate Dispose_Container Dispose of Rinsed Container as Non-Hazardous Waste (if permitted) Rinse->Dispose_Container Collect_Rinsate->Pickup

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.